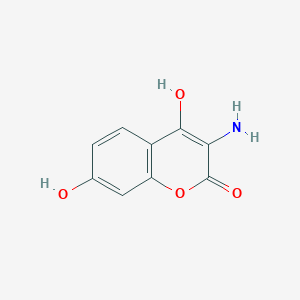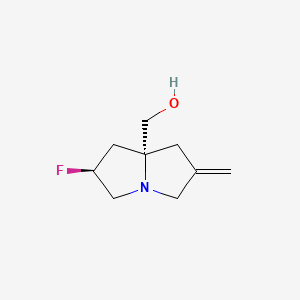
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol is a fluorinated organic compound with a unique structure that includes a tetrahydropyrrolizine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable tetrahydropyrrolizine precursor under controlled conditions. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,7aR)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
- (2S,7aR)-2-Methoxytetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid
- (2S,4AS,5R,7S,7AR)-5-Ethoxy-7-(iodomethyl)-2-(4-methoxyphenyl)dihydro-4H-furo[3,4-D][1,3]dioxin-4A(5H)-ol
Uniqueness
(2S,7aR)-2-Fluorotetrahydro-6-methylene-1H-pyrrolizine-7a(5H)-methanol is unique due to its specific fluorination pattern and the presence of a methylene group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14FNO |
|---|---|
Peso molecular |
171.21 g/mol |
Nombre IUPAC |
[(2S,8R)-2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2/t8-,9+/m0/s1 |
Clave InChI |
ZCIMMTFIXZGRTK-DTWKUNHWSA-N |
SMILES isomérico |
C=C1C[C@@]2(C[C@@H](CN2C1)F)CO |
SMILES canónico |
C=C1CC2(CC(CN2C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


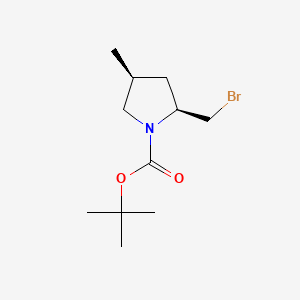
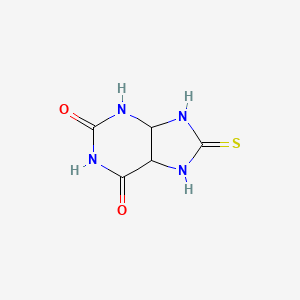
![[2-Oxo-2-(2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)ethyl] acetate](/img/structure/B12288455.png)
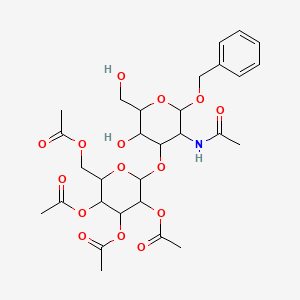
![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)
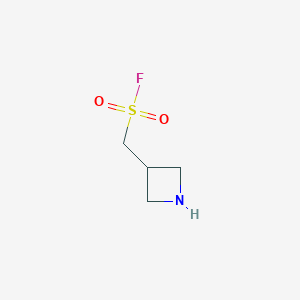
![N-[1-[[1-[[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-(2-aminopropanoylamino)-4-methylpentanamide;hydrochloride](/img/structure/B12288474.png)
![9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride](/img/structure/B12288477.png)
![5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12288479.png)
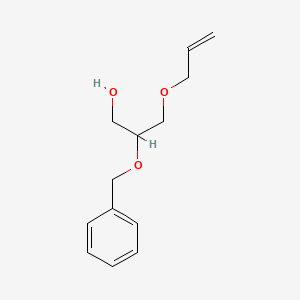
![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)
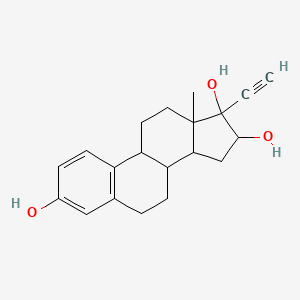
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
